n-Chloroglutarimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Chloroglutarimide is an organic compound derived from glutarimide, which is a cyclic imide. It is characterized by the presence of a chlorine atom attached to the nitrogen atom of the glutarimide ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
n-Chloroglutarimide can be synthesized through several methods. One common method involves the chlorination of glutarimide using molecular chlorine under non-aqueous conditions. The reaction is typically carried out in an inert organic solvent in the presence of a poly(4-vinylpyridine)-divinylbenzene copolymer . Another method involves the use of inorganic hypochlorite in a mixture of acetic acid and water . These methods ensure the efficient production of this compound with high purity.
Analyse Chemischer Reaktionen
n-Chloroglutarimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include molecular chlorine, inorganic hypochlorites, and various organic solvents
Wissenschaftliche Forschungsanwendungen
n-Chloroglutarimide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of n-Chloroglutarimide involves its reactivity with various molecular targets. The chlorine atom attached to the nitrogen atom of the glutarimide ring makes it highly reactive, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
n-Chloroglutarimide is similar to other n-chloroimides such as n-chlorophthalimide and n-chlorosuccinimide. it is unique due to its specific structure and reactivity. The presence of the glutarimide ring and the chlorine atom gives it distinct properties that make it suitable for specific applications .
Similar Compounds
- n-Chlorophthalimide
- n-Chlorosuccinimide
These compounds share similar reactivity but differ in their structural frameworks and specific applications.
Eigenschaften
CAS-Nummer |
82621-82-7 |
---|---|
Molekularformel |
C5H6ClNO2 |
Molekulargewicht |
147.56 g/mol |
IUPAC-Name |
1-chloropiperidine-2,6-dione |
InChI |
InChI=1S/C5H6ClNO2/c6-7-4(8)2-1-3-5(7)9/h1-3H2 |
InChI-Schlüssel |
ADFIFDHDLIZVFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C(=O)C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.